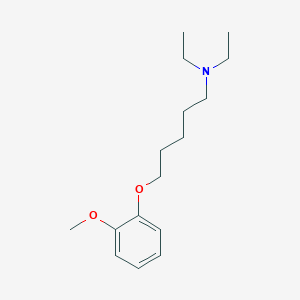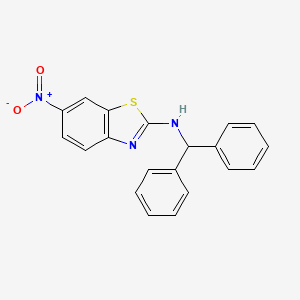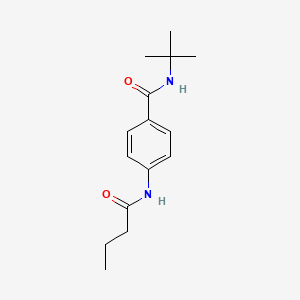![molecular formula C16H15ClN2O4S B4930461 N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B4930461.png)
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine, also known as CPIMA, is a compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CPIMA is a non-natural amino acid that has been synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. In
作用机制
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine works by inhibiting the activity of enzymes, particularly proteases and kinases, which are involved in various biological processes. N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to the disruption of various biological pathways, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have a variety of biochemical and physiological effects. Inhibition of proteases and kinases can lead to the disruption of various biological pathways, which can be beneficial in certain disease states. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine is its ability to selectively inhibit enzymes, which can be beneficial in the development of targeted therapies. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have good stability and bioactivity, which makes it an attractive candidate for drug development. However, one limitation of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine is its relatively high cost, which may limit its use in certain research settings.
未来方向
There are several future directions for the research and development of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine. One potential area of research is the development of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine-based inhibitors for specific enzymes involved in disease states. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine can be incorporated into peptide-based drugs to enhance their stability and bioactivity. Further research is also needed to explore the potential anti-inflammatory effects of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine and its potential use in the treatment of inflammatory diseases.
合成方法
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acid is attached to a solid support and the peptide chain is elongated step-by-step. In solution-phase synthesis, the amino acid is dissolved in a solvent and reacted with other reagents to form the peptide bond. Both methods have been successfully used to synthesize N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine, with SPPS being the preferred method due to its efficiency and ease of purification.
科学研究应用
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have potential applications in pharmaceutical research, particularly in the development of enzyme inhibitors and peptide-based drugs. N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been used to develop inhibitors for various enzymes, including proteases and kinases, which are involved in various biological processes. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been incorporated into peptide-based drugs to enhance their stability and bioactivity.
属性
IUPAC Name |
2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-11(16(20)21)18-15(12-5-3-2-4-6-12)19-24(22,23)14-9-7-13(17)8-10-14/h2-11H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJYRBBPLOPBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)

![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)
![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)




![ethyl 4-{[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4930439.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4930456.png)
![4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930471.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930483.png)
![N-benzyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4930491.png)